

Technical Guide: Synthesis of 2,3-Dimethyloxolane-3-carboxylic Acid

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Compound of Interest

Compound Name:	2,3-Dimethyloxolane-3-carboxylic acid
CAS No.:	1461715-64-9
Cat. No.:	B1379154

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Executive Summary

Target Molecule: **2,3-Dimethyloxolane-3-carboxylic acid** CAS Registry Number: (Generic/Isomer Dependent) ~ Analogous to 16251-73-3 (neutral ether) Molecular Formula: $C_7H_{12}O_3$ Molecular Weight: 144.17 g/mol Applications: Chiral building block for polyether antibiotics, specialized polyester monomers, and fragment-based drug discovery (FBDD).

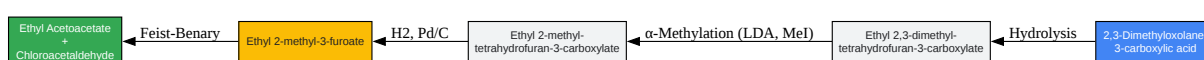
This guide details a robust, scalable synthetic pathway prioritizing the construction of the contiguous stereocenters at C2 and C3, specifically the quaternary center at C3. The primary route leverages the Feist-Benary furan synthesis followed by catalytic hydrogenation and stereoselective

-alkylation.

Retrosynthetic Analysis

The strategic disconnection focuses on the C3 quaternary center and the tetrahydrofuran (oxolane) core.

- Disconnection 1 (C3-Methyl): The C3 methyl group is introduced via enolate alkylation of the C3-ester, leveraging the steric bias of the C2-methyl group.
- Disconnection 2 (Reduction): The saturated oxolane ring is derived from the corresponding aromatic furan, ensuring ring stability during early steps.
- Disconnection 3 (Ring Construction): The furan core is assembled via the Feist-Benary synthesis from readily available acyclic precursors.



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Figure 1: Retrosynthetic logic flow from target acid to acyclic precursors.

Primary Synthesis Pathway: The Furan-Reduction Route

Phase 1: Construction of the Furan Core (Feist-Benary Synthesis)

The synthesis begins with the condensation of ethyl acetoacetate and chloroacetaldehyde. This establishes the 2-methyl substituent and the 3-carboxylate handle.

Reaction:

- Mechanism: Aldol condensation followed by intramolecular displacement of the chloride.
- Critical Control: Temperature control (0°C to RT) is vital to prevent polymerization of chloroacetaldehyde.

Phase 2: Catalytic Hydrogenation

The aromatic furan ring is reduced to the tetrahydrofuran (oxolane) ring.

Reaction:

- Stereochemistry: Hydrogenation typically occurs via syn-addition. However, the thermodynamic trans-isomer is often favored or equilibrated during workup. This step establishes the C2-methyl stereocenter.

Phase 3: Construction of the Quaternary Center (- Alkylation)

This is the most critical step. A strong, bulky base (LDA) generates the enolate at C3, which is then trapped with methyl iodide.

Reaction:

- Stereocontrol: The existing C2-methyl group exerts steric hindrance. The enolate approach usually occurs anti to the C2-substituent, favoring the trans-2,3-dimethyl configuration.

Phase 4: Saponification

Final hydrolysis of the ester yields the target acid.

Reaction:

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-3-furoate[1]

- Setup: Flame-dried 500 mL 3-neck flask equipped with an addition funnel and thermometer.
- Reagents: Charge with Ethyl acetoacetate (13.0 g, 100 mmol) and Pyridine (8.0 g, 100 mmol) in Ethanol (100 mL).
- Addition: Cool to 0°C. Add Chloroacetaldehyde (50% aq. solution, 16.0 g, 100 mmol) dropwise over 30 minutes.
- Reaction: Allow to warm to room temperature and stir for 12 hours. Then reflux for 2 hours to ensure cyclization.

- Workup: Evaporate ethanol. Dilute residue with ether, wash with 1N HCl (to remove pyridine), NaHCO₃, and brine. Dry over MgSO₄.^[1]
- Purification: Distillation under reduced pressure (bp ~85°C at 15 mmHg).
- Yield: Expect 60-70%.

Step 2: Hydrogenation to Ethyl 2-methyltetrahydrofuran-3-carboxylate

- Setup: High-pressure hydrogenation vessel (Parr reactor).
- Reagents: Dissolve Ethyl 2-methyl-3-furoate (10.0 g) in Ethanol (100 mL). Add 5% Pd/C (1.0 g).
- Reaction: Pressurize to 40-60 psi H₂. Shake/stir at RT for 24 hours.
- Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate in vacuo.
- Validation:

H NMR should show loss of aromatic furan protons (~6.5-7.2 ppm) and appearance of multiplet signals for the THF ring (1.5-4.5 ppm).

Step 3: Methylation to Ethyl 2,3-dimethyltetrahydrofuran-3-carboxylate

- Setup: Flame-dried flask under Argon atmosphere.
- Enolization: Add Diisopropylamine (1.1 eq) to dry THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 30 min to form LDA.
- Substrate Addition: Add Ethyl 2-methyltetrahydrofuran-3-carboxylate (5.0 g, dissolved in THF) dropwise at -78°C. Stir for 1 hour.
- Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.
- Completion: Allow to warm slowly to RT over 4 hours.

- Quench: Quench with saturated NH_4Cl solution. Extract with EtOAc.
- Purification: Flash column chromatography (Hexanes/EtOAc).

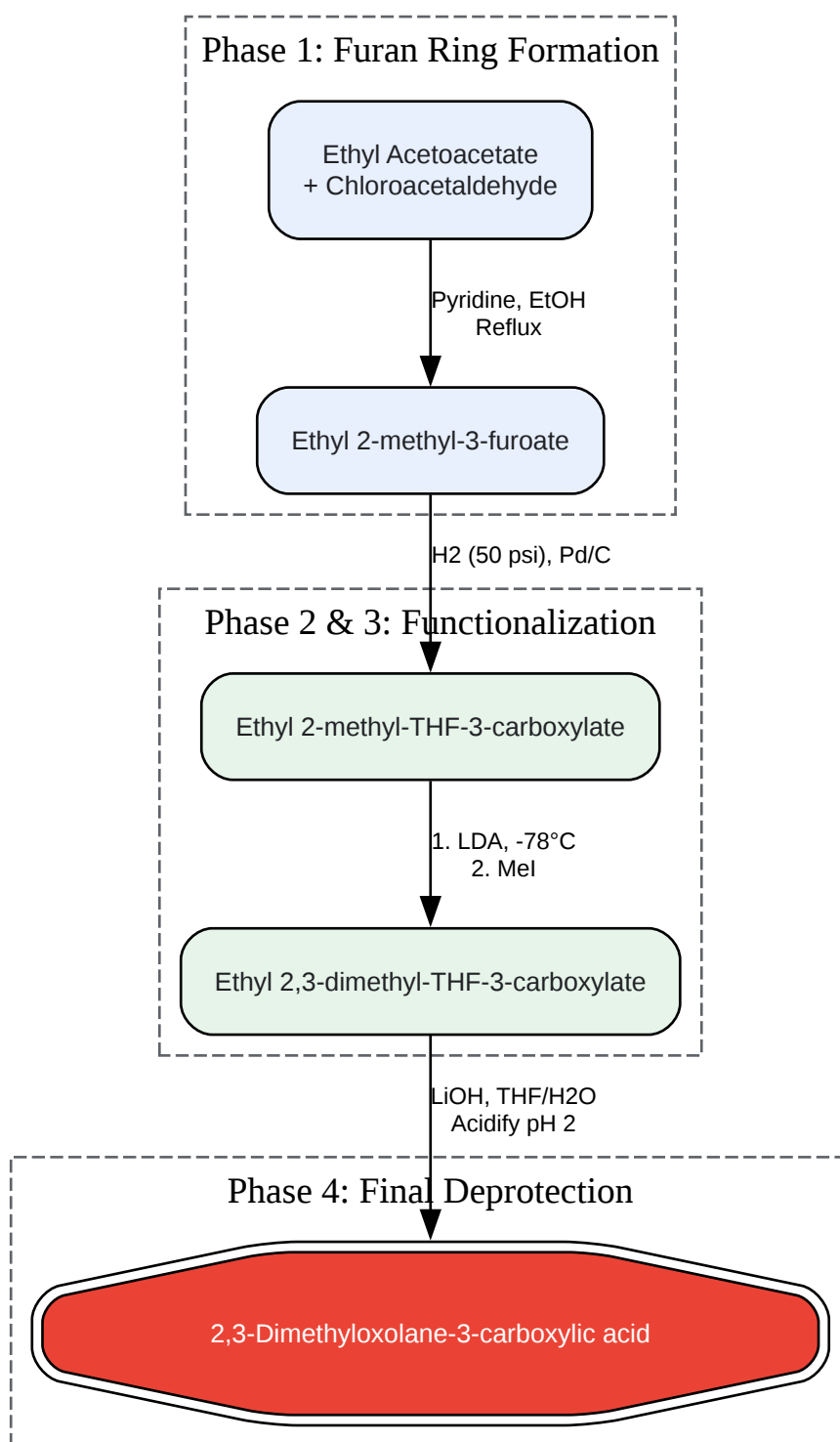
Step 4: Hydrolysis to Target Acid

- Reaction: Dissolve the methylated ester in THF:Water (3:1). Add $\text{LiOH}\cdot\text{H}_2\text{O}$ (3.0 eq). Stir at RT for 12 hours.
- Workup: Acidify aqueous layer to pH 2 with 1N HCl. Extract with EtOAc (3x).
- Isolation: Dry organic layer (Na_2SO_4) and concentrate to yield the solid/oil acid. Recrystallize from Hexane/Ether if solid.

Analytical Data Summary

Compound	Key ^1H NMR Signals (CDCl_3 , 400 MHz)	Key ^{13}C NMR Signals
Ethyl 2-methyl-3-furoate	2.55 (s, 3H, 2-Me), 6.60 (d, 1H, C4-H), 7.25 (d, 1H, C5-H)	158.5 (C=O), 14.5 (2-Me)
Ethyl 2-methyl-THF-3-carboxylate	1.25 (d, 3H, 2-Me), 4.1-4.3 (m, 1H, C2-H), 2.9 (m, 1H, C3-H)	174.0 (C=O), 78.5 (C2)
Target: 2,3-Dimethyloxolane-3-COOH	1.30 (s, 3H, 3-Me), 1.22 (d, 3H, 2-Me), 4.2 (q, 1H, C2-H), 11.0 (br, COOH)	180.2 (COOH), 82.1 (C2), 55.4 (C3-quat)

Pathway Visualization



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Figure 2: Step-by-step chemical transformation workflow.

References

- Feist-Benary Synthesis: Biswanath, D. (2005). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Describes the condensation of -keto esters with -halo ketones).
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- General Properties of 2-Methyl-THF: PubChem Compound Summary for CID 7301. (Data on stability and solubility of the core ring system).

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Sources

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